molecular formula C24H18N4OS B11972410 4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11972410
M. Wt: 410.5 g/mol
InChI Key: VOLBSECTDPFLDZ-MFKUBSTISA-N
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Description

4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains an anthracene moiety, a triazole ring, and a thiol group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of anthracene-9-carbaldehyde with 5-amino-3,4-dimethyl-isoxazole in ethanol . The reaction is carried out at elevated temperatures (around 80°C) for a few hours, and the progress is monitored using thin-layer chromatography (TLC). The resulting product is then purified by recrystallization from a suitable solvent mixture, such as methanol-chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of an anthracene moiety, a triazole ring, and a thiol group. This combination imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H18N4OS

Molecular Weight

410.5 g/mol

IUPAC Name

4-[(E)-anthracen-9-ylmethylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H18N4OS/c30-24-27-26-23(16-29-19-10-2-1-3-11-19)28(24)25-15-22-20-12-6-4-8-17(20)14-18-9-5-7-13-21(18)22/h1-15H,16H2,(H,27,30)/b25-15+

InChI Key

VOLBSECTDPFLDZ-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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